GeTe and its alloys, such as Pb1-xGexTe, are considered promising high-index coating materials in the infrared spectral range. [, , ] Their high refractive index and relatively low absorption make them suitable for applications in infrared optics and photonics.
Future Directions
Scaling Limits: Understanding the fundamental scaling limits of GeTe-based PCM devices for further miniaturization and improved performance. []
Thermoelectric Material
Related Compounds
Compound Description: Lead Germanium Telluride is a pseudo-binary alloy composed of Lead Telluride (PbTe) and Germanium Telluride (GeTe). It is a narrow-gap semiconductor material that exhibits a ferroelectric phase transition from a cubic paraelectric phase to a rhombohedral ferroelectric phase. [, , ] This material is notable for its high refractive index, low absorption in the mid- and long-wave infrared spectral range, and its increased hardness and Young's modulus compared to Lead Telluride (PbTe). [, , ]
Relevance: Lead Germanium Telluride is structurally similar to Germanium Telluride and shares its potential for applications in infrared interference coatings and as a high-index coating material in mid-wavelength infrared narrow bandpass filters. [, , ] The incorporation of Lead Telluride into Germanium Telluride results in enhanced mechanical robustness and desirable optical properties for these applications. [, , ]
Compound Description: Hafnium Germanium Telluride is a layered material with a two-dimensional structure. [] Each layer is composed of two distinct one-dimensional chains: Hafnium-centered bicapped trigonal prisms sharing faces and Germanium-centered tetrahedra sharing corners. [] These layers stack to form a three-dimensional structure characterized by undulating van der Waals gaps. []
Relevance: Hafnium Germanium Telluride's relevance to Germanium Telluride stems from its shared structural motif of Germanium-centered tetrahedra. [] The presence of Hafnium in the structure introduces a distinct layered arrangement with van der Waals gaps, differentiating it from Germanium Telluride's crystal structure. []
Compound Description: This compound is a Germanium (II) complex containing guanidine ligands. [] It has been investigated as a potential precursor for the synthesis of Germanium Telluride. []
Relevance: The Germanium(II) Guanidine Derivative serves as a starting material in a proposed method for synthesizing Germanium Telluride. [] The guanidine ligands in the complex influence the reactivity of the Germanium (II) center, potentially offering a new route for the preparation of Germanium Telluride materials. []
Compound Description: Copper Telluride is a compound that forms alloys with Germanium Telluride within a defined concentration range. []
Relevance: Copper Telluride's relevance lies in its ability to form alloys with Germanium Telluride, influencing the thermal conductivity of the resulting material. [] Research has specifically investigated the thermal conductivity of these alloys as the concentration of Germanium Telluride is varied. []
Compound Description: Copper Selenide is a material that has been studied for its effects on the crystal structure and thermoelectric performance of Germanium Telluride. [] Doping Germanium Telluride with Copper Selenide has been shown to enhance thermoelectric performance. []
Relevance: Similar to Copper Telluride, Copper Selenide can be incorporated into Germanium Telluride to alter its crystal structure and carrier concentration. [] This modification allows for the tuning of thermoelectric properties, making Copper Selenide-doped Germanium Telluride a potential candidate for improved thermoelectric applications. []
Compound Description: Germanium Antimony Telluride, often abbreviated as GST, is a phase-change material that shares the characteristic of exhibiting p-type metallic conductivity despite being predicted as a semiconductor. [, ]
Relevance: The observation of p-type conductivity in both Germanium Telluride and Germanium Antimony Telluride suggests a common underlying mechanism related to defects in their crystal structures. [, ] This shared behavior highlights the importance of defect engineering in understanding and controlling the electrical properties of these chalcogenide materials. [, ]
Lead Telluride (PbTe)
Compound Description: Lead Telluride is a IV-VI narrow gap semiconductor and a constituent element of Lead Germanium Telluride (Pb1-xGexTe). [, , ]
Relevance: Lead Telluride is a component of the Lead Germanium Telluride alloy system. [, , ] Understanding the properties of pure Lead Telluride provides a basis for comprehending the changes induced by the incorporation of Germanium. [, , ] The comparison of Lead Telluride's properties with those of Lead Germanium Telluride allows researchers to assess the impact of alloying on factors like hardness and Young's modulus. [, , ]
Tin Telluride (SnTe)
Compound Description: Tin Telluride is a IV-VI narrow gap semiconductor. [] Its sputtering rate and surface binding energy have been studied in comparison to Lead Telluride and Germanium Telluride. []
Relevance: Tin Telluride is structurally analogous to Germanium Telluride and Lead Telluride. [] Investigating its sputtering behavior alongside these compounds provides insights into how the identity of the metal cation (Tin, Lead, or Germanium) influences interactions with incident ions. [] This comparative analysis contributes to a better understanding of the surface properties and processing characteristics of these chalcogenide materials. []
Source and Classification
Germanium telluride is classified as a semiconductor and a phase-change material. It is primarily sourced from the natural elements germanium and tellurium, both of which are found in ores and can be extracted through various chemical processes. The compound can exist in different crystalline forms, including rhombohedral and cubic structures, depending on the temperature and synthesis method used.
Synthesis Analysis
Methods of Synthesis
Several methods have been developed to synthesize germanium telluride, each offering distinct advantages:
Chemical Vapor Deposition: This method involves the deposition of germanium telluride thin films from gaseous precursors. A common precursor is germanium(IV) tellurolate, synthesized from activated germanium and dibutyl telluride in tetrahydrofuran solution. This approach allows for precise control over film thickness and composition.
Colloidal Synthesis: This technique produces nanoparticles of germanium telluride through chemical reactions in solution. It offers flexibility in fabricating both amorphous and crystalline forms of the compound. Nanoparticles synthesized through this method exhibit size-dependent properties, such as altered crystallization temperatures.
Ball Milling and Sintering: A cost-effective method that combines mechanical milling with subsequent sintering to produce germanium-gallium-telluride ceramics. This method allows for the creation of materials with specific dimensions tailored for various applications.
Technical Details
The synthesis process often requires careful control of reaction conditions such as temperature, pressure, and precursor concentrations to achieve high-purity germanium telluride with minimal impurities. Characterization techniques like X-ray diffraction and scanning electron microscopy are employed to analyze the structural integrity and morphology of the synthesized materials.
Molecular Structure Analysis
Structure
Germanium telluride typically crystallizes in a rhombohedral structure at room temperature, transitioning to a cubic structure at elevated temperatures. The GeTe unit cell contains one formula unit per cell, with germanium atoms coordinated tetrahedrally by tellurium atoms.
Data
Molecular Weight: Approximately 206.6 g/mol
Crystal System: Rhombohedral (α-GeTe) at room temperature
Lattice Parameters: a = b = 4.0 Å; c = 6.1 Å (for α-GeTe)
Chemical Reactions Analysis
Reactions
Germanium telluride can undergo various chemical reactions depending on environmental conditions:
Phase Transition Reactions: It exhibits reversible phase transitions between amorphous and crystalline states upon heating or cooling, significantly affecting its electrical resistivity and optical properties.
Thermal Decomposition: At high temperatures, germanium telluride can decompose into its constituent elements or react with other materials to form alloys or compounds.
Technical Details
The thermal stability of germanium telluride is crucial for its applications in memory devices where rapid phase transitions are required for data storage.
Mechanism of Action
Process
The mechanism underlying the phase-change behavior of germanium telluride involves the rearrangement of atomic structures under thermal influence. When heated above a certain threshold, the material transitions from an amorphous state to a crystalline state, allowing it to conduct electricity more efficiently.
Data
Amorphous-to-Crystalline Transition Temperature: Approximately 210 °C to 240 °C
Crystalline-to-Crystalline Transition Temperature: Approximately 370 °C to 420 °C.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Germanium telluride typically appears as a grayish-black solid.
Melting Point: Approximately 585 °C
Density: About 6.1 g/cm³
Chemical Properties
Solubility: Germanium telluride is insoluble in water but soluble in organic solvents.
Reactivity: It reacts with strong acids and bases, forming corresponding salts.
Relevant analyses indicate that variations in composition can lead to significant changes in physical properties such as thermal conductivity and refractive index.
Applications
Germanium telluride has diverse scientific uses:
Phase-Change Memory Devices: Its ability to switch between amorphous and crystalline states makes it ideal for non-volatile memory applications.
Thermoelectric Devices: Utilized for converting temperature differences into electric voltage due to its favorable thermoelectric properties.
Photonics: Employed in optical devices due to its tunable refractive index across different phases.
Spintronics: Investigated for potential use in spintronic devices due to its unique electronic properties.
Properties
CAS Number
12025-39-7
Product Name
Germanium telluride (GeTe)
IUPAC Name
germanium;tellurium
Molecular Formula
GeTe
Molecular Weight
200.2 g/mol
InChI
InChI=1S/Ge.Te
InChI Key
VDDXNVZUVZULMR-UHFFFAOYSA-N
SMILES
[Ge]=[Te]
Canonical SMILES
[Ge].[Te]
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